molecular formula C23H26N6O2S B2601363 1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215574-33-6

1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2601363
CAS RN: 1215574-33-6
M. Wt: 450.56
InChI Key: JFMVZOKGEDOVFK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazolopyrimidine ring, and a thiophene ring. The presence of these functional groups suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The piperazine ring is a six-membered ring containing two nitrogen atoms, the triazolopyrimidine is a fused ring system containing four nitrogen atoms, and the thiophene ring is a five-membered ring containing a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The piperazine ring is known to undergo reactions with acids and bases, the triazolopyrimidine ring can participate in electrophilic substitution reactions, and the thiophene ring can undergo reactions typical of aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one”, also known as “12-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one”.

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit tubulin polymerization, which is crucial for cell division. By disrupting the microtubule network, it can induce apoptosis in cancer cells, making it a promising candidate for developing new anticancer therapies .

Antimicrobial Activity

The compound’s structure suggests it may possess significant antimicrobial properties. Thiazole derivatives, similar to this compound, have been reported to exhibit antibacterial and antifungal activities. This makes it a potential candidate for developing new antimicrobial agents .

Central Nervous System (CNS) Disorders

Given its structural similarity to other piperazine derivatives, this compound could be explored for its effects on the central nervous system. Piperazine derivatives are known for their CNS activity, including potential applications in treating conditions like schizophrenia and anxiety .

Anti-inflammatory Properties

The compound’s unique structure may also contribute to anti-inflammatory effects. Thiazole and triazole derivatives have been studied for their anti-inflammatory properties, suggesting that this compound could be investigated for similar applications .

Antioxidant Research

Research into similar compounds has shown promising antioxidant properties. This compound could be studied for its ability to scavenge free radicals and protect cells from oxidative stress, which is beneficial in preventing various diseases .

Antiviral Applications

The compound’s structural features may also lend themselves to antiviral research. Thiazole derivatives have been explored for their antiviral activities, and this compound could be a candidate for developing new antiviral drugs .

Antidiabetic Potential

Thiazole derivatives have been reported to have antidiabetic properties. This compound could be investigated for its potential to regulate blood sugar levels and manage diabetes .

Antitumor Activity

Beyond its anticancer potential, the compound may also exhibit broader antitumor activities. Its ability to interfere with cell proliferation and induce apoptosis could be beneficial in treating various types of tumors .

These applications highlight the diverse potential of this compound in scientific research, making it a valuable subject for further study.

Synthesis, Characterization, and Antioxidant Properties of Novel 1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyli­dene}hydrazines Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition

properties

IUPAC Name

12-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-15-5-4-6-17(16(15)2)27-10-12-28(13-11-27)20(30)8-7-19-24-25-23-26(3)22(31)21-18(29(19)23)9-14-32-21/h4-6,9,14H,7-8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMVZOKGEDOVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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